2-(2-Cyanophenyl)-2-methylpropanoic acid
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Overview
Description
2-(2-Cyanophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(2-Cyanophenyl)-2-methylpropanoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and heterocycles.
Biology: It is used in the development of biologically active molecules and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanophenyl)-N-phenylacetamide: This compound shares the cyano group and phenyl ring but differs in the acetamide moiety.
2-Cyanophenylboronic acid: This compound contains a boronic acid group instead of the methylpropanoic acid moiety.
Uniqueness
2-(2-Cyanophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(2-cyanophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-6-4-3-5-8(9)7-12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
XQRYSFCNMMHPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C#N)C(=O)O |
Origin of Product |
United States |
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